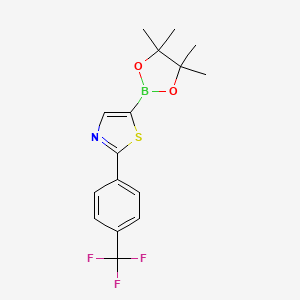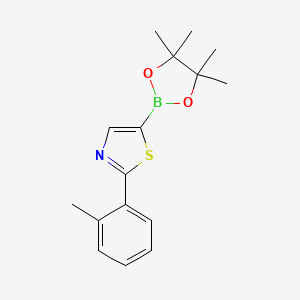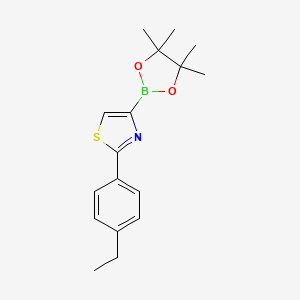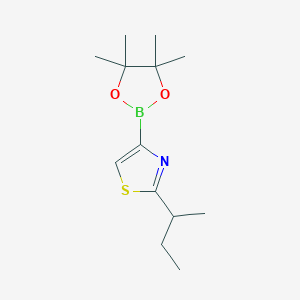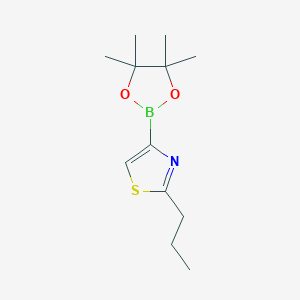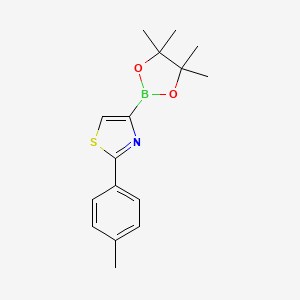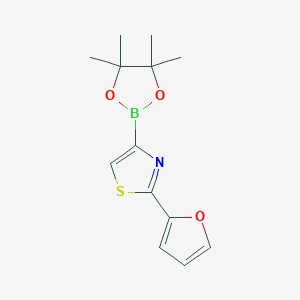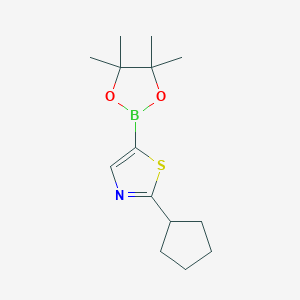
2-(4-Methoxyphenyl)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)thiazole-4-boronic acid pinacol ester (MPT-4-BAPE) is a highly versatile and powerful synthetic molecule that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. MPT-4-BAPE is a synthetic molecule that is composed of two structural components: a 4-methoxyphenylthiazole and a boronic acid pinacol ester. It is a relatively new molecule that has been developed in the last decade and is now widely used in research laboratories around the world.
Scientific Research Applications
2-(4-Methoxyphenyl)thiazole-4-boronic acid pinacol ester is an incredibly versatile molecule that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been used in the synthesis of a variety of compounds, including peptides, nucleosides, and other organic molecules. It has also been used to create new catalysts for organic reactions and to study the structure and function of proteins. In addition, it has been used in the development of new drugs and in the study of enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)thiazole-4-boronic acid pinacol ester is not yet fully understood, but it is believed to act as a catalyst in organic reactions. It has been shown to be able to activate a variety of substrates, including nucleophiles, electrophiles, and radicals. It is believed that the boronic acid moiety of this compound acts as a Lewis acid, which is able to stabilize the transition state of a reaction, thus increasing the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a range of beneficial effects in laboratory experiments. For example, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been found to be an effective antioxidant, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The use of 2-(4-Methoxyphenyl)thiazole-4-boronic acid pinacol ester in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a highly versatile molecule that can be used to synthesize a range of compounds. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to its use, such as the fact that it is a relatively new molecule and its mechanism of action is not yet fully understood.
Future Directions
The future of 2-(4-Methoxyphenyl)thiazole-4-boronic acid pinacol ester is incredibly promising and there are a number of potential future directions for research. One of the main areas of focus is the development of new drugs and therapies based on the molecule. Additionally, further research is needed to better understand the mechanism of action of this compound and to explore its potential as a therapeutic agent. Other potential future directions include the development of new catalysts and the use of this compound in the synthesis of new molecules.
Synthesis Methods
2-(4-Methoxyphenyl)thiazole-4-boronic acid pinacol ester can be synthesized in a variety of ways, including the use of a boronic acid pinacol ester as the starting material. In this method, the boronic acid pinacol ester is reacted with 4-methoxyphenylthiazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures of between 40-50 °C for a period of several hours. The product of the reaction is then purified and isolated by means of column chromatography.
properties
IUPAC Name |
2-(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-22-14(18-13)11-6-8-12(19-5)9-7-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNVFFUSLHLLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

